Pioglitazone-d4

Description

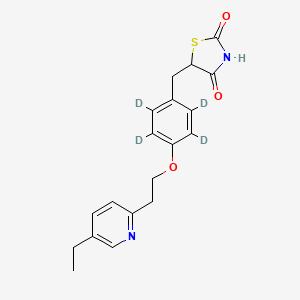

Structure

3D Structure

Properties

IUPAC Name |

5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAFETHFCAUJAY-YBNXMSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Characterization for Research Applications

Deuterium (B1214612) Labeling Methodologies for Pioglitazone (B448) and its Analogs

The synthesis of Pioglitazone-d4 is not typically achieved through simple hydrogen-deuterium exchange on the final pioglitazone molecule due to the stability of the aromatic protons. Instead, the most common strategy involves the use of a deuterated starting material. sinocurechem.com A plausible synthetic route begins with phenol-d5, a commercially available starting material with a high degree of deuteration. chemicalbook.comusbio.netchemicalbook.comsigmaaldrich.com

The synthesis can be conceptualized in the following stages:

Formation of a Deuterated Aldehyde: Phenol-d5 can be converted to 4-hydroxybenzaldehyde-d4. This transformation can be accomplished via various formylation reactions, such as the Reimer-Tiemann reaction, which introduces a formyl (-CHO) group onto the deuterated aromatic ring. wikipedia.org

Etherification: The resulting 4-hydroxybenzaldehyde-d4 is then reacted with 2-(5-ethyl-2-pyridyl)ethanol. This etherification step, typically carried out in the presence of a base, couples the pyridinyl ethanol (B145695) moiety to the deuterated phenolic ring, forming 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde-d4. google.com

Knoevenagel Condensation: The deuterated benzaldehyde (B42025) intermediate subsequently undergoes a Knoevenagel condensation with 2,4-thiazolidinedione. This reaction, often catalyzed by a weak base like piperidine, forms the benzylidene intermediate, 5-({4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl-d4}methylene)-2,4-thiazolidinedione. researchgate.net

Reduction: In the final step, the exocyclic double bond of the benzylidene intermediate is reduced to a single bond to yield this compound. This reduction is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). prepchem.com

This multi-step approach ensures that the deuterium atoms are stably incorporated into the phenyl ring of the pioglitazone molecule, a position not susceptible to back-exchange under typical physiological or analytical conditions.

Advanced Analytical Techniques for Isotopic Purity and Structural Confirmation of this compound

To ensure its suitability for research applications, particularly as an internal standard, this compound must be rigorously characterized to confirm its isotopic enrichment, structural integrity, and chemical purity.

Mass Spectrometry (MS):

Mass spectrometry is a primary tool for confirming the mass increase due to deuterium incorporation. For this compound, the molecular weight is expected to be approximately 360.46 g/mol , an increase of 4 mass units compared to unlabeled pioglitazone (molecular weight ~356.4 g/mol ). lgcstandards.comsynzeal.com

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition, including the number of deuterium atoms. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. In the positive ion mode, this compound typically shows a precursor ion [M+H]⁺ at m/z 361.1. francelab.com.ar Collision-induced dissociation of this precursor ion yields characteristic fragment ions. A common fragmentation involves the cleavage of the ether bond, resulting in a prominent fragment ion. For this compound, a key fragmentation transition monitored is m/z 361.1 → 138.0. francelab.com.ar The mass of the fragment containing the deuterated phenyl ring will be shifted by 4 Da compared to the corresponding fragment in unlabeled pioglitazone.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Pioglitazone | 357.1 | 134.0 | francelab.com.ar |

| This compound | 361.1 | 138.0 | francelab.com.ar |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring are expected to be absent or significantly reduced in intensity. The spectrum of unlabeled pioglitazone shows characteristic signals for these aromatic protons. chemicalbook.comresearchgate.net The disappearance of these signals in the spectrum of this compound, while the other proton signals (e.g., from the ethyl group, the ethoxy chain, and the thiazolidinedione ring) remain, provides strong evidence for the specific location of the deuterium labels on the phenyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will also show characteristic changes. The carbon atoms directly bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling, and their chemical shifts may be slightly upfield compared to the corresponding carbons in unlabeled pioglitazone. The signals for the deuterated carbons may also show a decrease in intensity due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from the attached protons and longer relaxation times.

²H (Deuterium) NMR Spectroscopy: A direct method to observe the incorporated deuterium is through ²H NMR spectroscopy. This technique would show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of research-grade this compound and for separating it from any potential impurities.

Reversed-Phase HPLC (RP-HPLC):

A validated RP-HPLC method is typically used to determine the purity of this compound. These methods are capable of separating pioglitazone from its synthetic precursors, degradation products, and other related substances. prepchem.compharmaffiliates.com

A typical RP-HPLC system for the analysis of this compound would include:

| Parameter | Condition | Reference |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | prepchem.com |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) | prepchem.com |

| Detection | UV at 269 nm | prepchem.com |

| Flow Rate | 0.7 - 1.0 mL/min | prepchem.compharmaffiliates.com |

Under these conditions, this compound should elute as a single, sharp peak with a stable retention time. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For research-grade material, the chemical purity is typically expected to be high, often greater than 95%. lgcstandards.com

The validation of the HPLC method according to ICH guidelines ensures its accuracy, precision, linearity, and robustness for the intended purpose of purity assessment. The analysis would also aim to identify and quantify any specific impurities that may be present.

Advanced Bioanalytical Methodologies for Pioglitazone D4 in Research Matrices

Development of Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Pioglitazone-d4 as an Internal Standard

The development of a quantitative LC-MS/MS method for a specific analyte and its deuterated internal standard is a meticulous process that involves the strategic optimization of both chromatographic separation and mass spectrometric detection parameters. The primary objective is to develop a method that is not only sensitive and specific but also rapid and reproducible for high-throughput analysis in research settings.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is fundamental to a successful LC-MS/MS assay, ensuring that the analyte and its internal standard are resolved from endogenous matrix components that could interfere with accurate quantification.

Selection of Stationary Phases (e.g., C18, C8) for Resolution of Analytes and Deuterated Analogs

The choice of the stationary phase is critical for achieving the desired chromatographic resolution. For the analysis of pioglitazone (B448) and its deuterated analog, this compound, reversed-phase columns are predominantly employed.

C18 (Octadecylsilane): This is the most common stationary phase for the analysis of pioglitazone and its metabolites. Its non-polar nature provides excellent retention and separation for moderately non-polar molecules like pioglitazone. Several studies have successfully utilized C18 columns for the simultaneous determination of pioglitazone and other analytes. For instance, a YMC Pro C18 column (100 mm × 4.6 mm, 3μ) was used for the separation of pioglitazone in rat plasma and tissues. nih.govresearchgate.net Another method employed a Phenomenex Synergy C18 column (30 mm length, 4.6 mm internal diameter, and 4.0 μm particle size) for the simultaneous determination of sitagliptin (B1680988) and pioglitazone. scirp.org Furthermore, a Hypersil GOLD C18 column was utilized for the chromatographic separation of pioglitazone and its active metabolites using deuterated internal standards. francelab.com.ar

C8 (Octylsilane): C8 columns, being less retentive than C18 columns, can also be effective and are sometimes chosen to reduce analysis time. A notable study utilized a Kinetex® C8 analytical column (50 × 4.6 mm, 5 μm) for the chromatographic separation of pioglitazone, its hydroxyl metabolite, and alogliptin (B1666894), with this compound as one of the internal standards. researchgate.netnih.gov This choice of a shorter, less retentive column facilitated a rapid analysis time of under 4 minutes. researchgate.netnih.gov

The selection between C18 and C8 often depends on the specific requirements of the assay, such as the complexity of the matrix and the need for a shorter run time.

Mobile Phase Composition and Gradient Elution Strategies

The mobile phase composition plays a pivotal role in controlling the retention and elution of the analyte and internal standard. For pioglitazone analysis, a combination of an organic solvent and an aqueous buffer is typically used.

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers. Acetonitrile is often favored due to its lower viscosity and UV transparency. For example, a mobile phase consisting of acetonitrile and 0.1% formic acid (80:20, v/v) was found to be effective. nih.gov

Aqueous Phase and Additives: The aqueous component of the mobile phase is often acidified with additives like formic acid or acetic acid to enhance the ionization efficiency of the analytes in the positive ion mode and to improve peak shape. A common mobile phase composition is a mixture of acetonitrile and 0.1% v/v formic acid. nih.govnih.govrsc.org Another approach involves using a buffer solution, such as 2 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5 with acetic acid, in combination with methanol. scirp.org

Elution Mode: Both isocratic and gradient elution strategies have been successfully applied.

Isocratic Elution: In this mode, the mobile phase composition remains constant throughout the analysis. This approach is simpler and can be very effective for less complex samples, as demonstrated by a method using an isocratic mobile phase of acetonitrile and 0.1% formic acid (80:20, v/v). nih.gov

Gradient Elution: For more complex matrices or for the simultaneous analysis of multiple compounds with different polarities, a gradient elution is often preferred. This involves changing the proportion of the organic solvent during the run, allowing for better separation and shorter analysis times. For instance, a gradient mobile phase system consisting of methanol and 2 mM ammonium acetate buffer (pH 4.5) was employed for the analysis of sitagliptin and pioglitazone. scirp.org Similarly, a gradient elution with methanol and 0.1% formic acid was used for the determination of pioglitazone and its metabolites. nih.gov

The optimization of the mobile phase composition and elution program is crucial for achieving symmetrical peak shapes and resolving the analytes from potential interferences. francelab.com.ar

Optimization of Mass Spectrometric Detection Parameters

The high selectivity and sensitivity of tandem mass spectrometry make it the detection method of choice for bioanalytical applications.

Ionization Techniques (e.g., Electrospray Ionization - ESI) in Positive Mode

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of pioglitazone and this compound. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. For pioglitazone, which contains basic nitrogen atoms, positive ion ESI mode consistently yields a strong and stable signal, making it the preferred mode for quantification. scirp.orgnih.govrsc.org

Multiple Reaction Monitoring (MRM) Transition Selection for Enhanced Specificity

Multiple Reaction Monitoring (MRM) is a key feature of tandem mass spectrometry that provides exceptional specificity. In MRM, a specific precursor ion (the molecular ion of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

For this compound, the selection of appropriate MRM transitions is critical. The precursor ion will have a mass-to-charge ratio (m/z) that is 4 units higher than that of pioglitazone due to the four deuterium (B1214612) atoms. The fragmentation pattern, however, is generally expected to be similar to the unlabeled compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Pioglitazone | 357.2 | 134.1 |

| This compound | 361.1 | 138.1 |

| Hydroxy pioglitazone | 373.1 | 150.1 |

| Alogliptin | 340.3 | 116.1 |

| Alogliptin-d3 | 343.2 | 116.1 |

Table based on data from a study determining pioglitazone, its metabolite, and alogliptin in human plasma. nih.gov

Another study reported the following MRM transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Pioglitazone | 357 | 134 |

| d4-pioglitazone | 361 | 138 |

| Keto pioglitazone | 371 | 148 |

| d4-keto pioglitazone | 375 | 152 |

| Hydroxy pioglitazone | 373 | 150 |

| d5-hydroxy pioglitazone | 378 | 154 |

Table based on data from a reproducible method for the quantification of pioglitazone and its metabolites. lcms.cz

The optimization of collision energy for each transition is also a crucial step to maximize the abundance of the product ion and, consequently, the sensitivity of the method. nih.gov The careful selection and optimization of these mass spectrometric parameters ensure a highly specific and sensitive assay for the accurate quantification of pioglitazone using this compound as an internal standard. francelab.com.ar

Pre-Analytical Sample Preparation Techniques for Research Bioanalysis

Effective sample preparation is a critical step to remove interfering substances from biological matrices and concentrate the analyte of interest. For the analysis of Pioglitazone using this compound as an internal standard, two primary techniques are widely employed: Protein Precipitation and Solid Phase Extraction.

Protein Precipitation (PPT) Protocols for Biological Matrices (e.g., Plasma, Tissue Homogenates, Microsomal Incubations)

Protein Precipitation (PPT) is a straightforward and rapid method for sample clean-up, particularly suitable for high-throughput analysis. The technique involves adding a solvent to the biological sample to denature and precipitate proteins, which are then separated by centrifugation.

Acetonitrile is a commonly used solvent for this purpose. In a typical protocol, this compound as an internal standard is added to the plasma sample, followed by the addition of acetonitrile to precipitate plasma proteins. francelab.com.arnih.gov This simple, single-step extraction is often sufficient for LC-MS/MS analysis due to the high selectivity of the detector. researchgate.net For instance, a method for the simultaneous determination of Pioglitazone and its metabolites in human plasma utilized a simple PPT procedure with acetonitrile in a 96-well plate format, which allowed for sample processing in under an hour. francelab.com.ar Another common precipitating agent is perchloric acid, which has also been successfully used to prepare plasma samples for HPLC analysis. nih.govresearchgate.net The resulting supernatant after centrifugation can be directly injected into the LC-MS/MS system or further processed if necessary.

Solid Phase Extraction (SPE) Methodologies for Enhanced Analyte Recovery

Solid Phase Extraction (SPE) is a more selective and powerful sample preparation technique compared to PPT, often resulting in cleaner extracts and enhanced analyte recovery. nih.gov This method involves passing the sample through a sorbent bed that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent.

A highly sensitive LC-MS/MS assay for Pioglitazone and its active metabolites in human plasma, which used deuterated analogues like this compound as internal standards, employed an Oasis HLB μElution SPE plate. waters.com The detailed protocol involved:

Sample Pre-treatment: 300 μL of plasma was mixed with 20 μL of the internal standard solution (containing this compound) and 300 μL of 2% phosphoric acid. waters.com

SPE Plate Conditioning: The plate was conditioned with 200 μL of methanol and equilibrated with 200 μL of water. waters.com

Sample Loading: The pre-treated sample was applied to the SPE plate. waters.com

Washing: The plate was washed with a 5% methanol/water solution to remove hydrophilic interferences. waters.com

Elution: The analytes, including Pioglitazone and this compound, were eluted first with a 50 μL aliquot of methanol, followed by a 25 μL aliquot. waters.com

Final Dilution: The eluate was further diluted with 75 μL of water before injection into the LC-MS/MS system. waters.com

Other research has utilized C18 SPE columns for the extraction of Pioglitazone and its metabolites from serum, demonstrating the versatility of SPE sorbents. nih.govnih.gov

Rigorous Method Validation for Research Bioanalysis

Method validation is essential to ensure that a bioanalytical method is reliable, reproducible, and suitable for its intended purpose. The validation process, guided by regulatory agencies like the FDA, involves assessing several key parameters. nih.gov

Assessment of Analytical Linearity and Calibration Range in Complex Research Samples

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a defined range. For methods employing this compound as an internal standard, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis, often with weighting like 1/y², is applied to determine the relationship. francelab.com.ar Research has established linearity over various concentration ranges, confirming the methods' suitability for quantifying Pioglitazone in research samples from low to high concentrations.

Table 1: Reported Linearity and Calibration Ranges for Pioglitazone Analysis

| Analyte | Internal Standard | Calibration Range (ng/mL) | Matrix | Source(s) |

|---|---|---|---|---|

| Pioglitazone | This compound | 10 - 3000 | Human Plasma | nih.gov |

| Pioglitazone | This compound | 10 - 1800 | Human Plasma | francelab.com.ar |

| Pioglitazone | U-92573 | 20 - 2000 | Human Serum | nih.gov |

| Pioglitazone | Not specified | 50 - 2000 | Human Plasma | nih.govresearchgate.net |

Evaluation of Accuracy and Precision (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of results under the same conditions (intra-day) and on different days (inter-day). These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). The use of this compound is crucial for achieving high accuracy and precision by compensating for any variability during sample handling and analysis. francelab.com.arnih.gov Regulatory guidelines generally require the accuracy (bias) to be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ) and the precision (Coefficient of Variation, CV) not to exceed 15% (20% at LLOQ). nih.gov

Table 2: Summary of Accuracy and Precision Data from Validated Methods

| Parameter | Acceptance Criteria | Reported Findings | Source(s) |

|---|---|---|---|

| Accuracy | ±15% (Bias) | Ranged from -8.2% to +13.4% | nih.gov |

| 85-115% (Recovery) | Within 85-110% | nih.gov | |

| Precision | ≤15% (CV) | Intra- and Inter-assay precision ≤ 9% | nih.gov |

| ≤15% (CV) | Intra-day CV <5%, Inter-day CV <10% | nih.gov | |

| ≤15% (CV) | Intra- and Inter-run precision < 15% | francelab.com.ar |

Investigation of Selectivity and Matrix Effects in Diverse Biological Research Samples

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous substances. This is typically confirmed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte and internal standard. nih.gov

The matrix effect is the alteration of analyte ionization due to co-eluting components from the sample matrix, which can lead to ion suppression or enhancement. It is a significant concern in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects, as it co-elutes with the analyte and experiences similar ionization effects. francelab.com.ar

The matrix effect is quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. francelab.com.ar Studies have shown that with appropriate sample clean-up and the use of this compound, matrix effects can be minimized. For example, one validated method found less than a 5% difference in the analytical response between plasma and deionized water samples, indicating no significant matrix effect. francelab.com.ar Similarly, another study concluded that matrix components did not alter the Pioglitazone response by more than ±5%. nih.gov Extraction efficiency, or recovery, is also evaluated to ensure consistency, with studies reporting mean recoveries of over 87%. francelab.com.ar

Stability Profiling of this compound and Analytes in Stored Research Matrices

The integrity of bioanalytical data is fundamentally reliant on the stability of the analyte and its internal standard in the biological matrix under various storage and handling conditions. For quantitative assays, a stable isotopically labeled internal standard, such as this compound, is considered the gold standard. scispace.comnih.govaptochem.com Its physicochemical properties closely mirror those of the parent compound, Pioglitazone, ensuring that any degradation or loss during sample processing affects both compounds similarly. nih.govaptochem.com Consequently, the stability profile of Pioglitazone is a direct and reliable indicator of the stability of this compound. This section details the stability of Pioglitazone and, by extension, this compound, in human plasma and serum across a range of conditions pertinent to bioanalytical research.

Comprehensive evaluations have demonstrated that Pioglitazone exhibits robust stability under typical short-term and long-term storage conditions encountered in a laboratory setting. researchgate.netnih.gov These studies encompass assessments of freeze-thaw cycles, bench-top stability at room temperature, and prolonged storage at low temperatures.

Freeze-Thaw Stability

The process of freezing and thawing samples is a common occurrence in bioanalytical workflows. Studies have consistently shown that Pioglitazone in human plasma and serum is stable through multiple freeze-thaw cycles. For instance, one study reported no evidence of analyte instability in human serum after three freeze-thaw cycles. Another investigation confirmed that Pioglitazone in plasma remained stable for at least three cycles of freezing at –20°C and thawing at room temperature. nih.gov This resilience is critical for ensuring that sample integrity is maintained even when repeated access to a sample is required.

Short-Term (Bench-Top) Stability

Samples are often left at room temperature on the laboratory bench during preparation and analysis. Research indicates that Pioglitazone is stable in human plasma for at least 24 hours at room temperature. nih.gov Further studies have evaluated the stability of processed samples, finding them to be stable for a minimum of 24 hours at room temperature and for 48 hours when stored in an autosampler. nih.govresearchgate.net These findings confirm that this compound can be expected to remain stable throughout the typical duration of sample processing and analytical runs.

Long-Term Stability

For longitudinal studies or when analysis is not performed immediately after sample collection, long-term stability is a crucial parameter. Investigations into the long-term storage of Pioglitazone in human plasma have yielded positive results. The compound has been shown to be stable for at least 14 weeks when stored at -20°C. nih.gov Another study extended this, demonstrating stability for at least 50 days at –70°C. researchgate.net Furthermore, research has confirmed the stability of Pioglitazone in human serum for at least two weeks at -30°C. waters.com These data provide confidence in the integrity of samples stored for extended periods before analysis.

The collective evidence from these stability studies, summarized in the tables below, strongly supports the use of this compound as a reliable internal standard. Its presumed stability, mirroring that of Pioglitazone, ensures the accuracy and reproducibility of quantitative bioanalytical methods.

Table 1: Freeze-Thaw Stability of Pioglitazone in Human Plasma/Serum

| Matrix | Storage Temperature | Number of Cycles | Outcome | Citation |

|---|---|---|---|---|

| Human Serum | -30°C to Room Temp. | 3 | Stable | waters.com |

Table 2: Short-Term (Bench-Top) Stability of Pioglitazone in Human Plasma

| Condition | Duration | Temperature | Outcome | Citation |

|---|---|---|---|---|

| Bench-Top | 10 hours | Room Temperature | Stable | researchgate.net |

| Bench-Top | 24 hours | Room Temperature | Stable | nih.gov |

| Autosampler | 48 hours | Not Specified | Stable | researchgate.net |

Table 3: Long-Term Stability of Pioglitazone in Human Plasma/Serum

| Matrix | Storage Temperature | Duration | Outcome | Citation |

|---|---|---|---|---|

| Human Plasma | -20°C | 14 weeks | Stable | nih.gov |

| Human Plasma | -70°C | 50 days | Stable | researchgate.net |

Applications of Pioglitazone D4 in Preclinical and in Vitro Mechanistic Research

Pivotal Role as an Internal Standard in Preclinical Pharmacokinetic Studies

Pioglitazone-d4, a deuterium-labeled version of Pioglitazone (B448), serves a critical function in preclinical research, primarily as an internal standard for quantitative bioanalysis. medchemexpress.com Its utility stems from its chemical similarity to the parent compound, Pioglitazone, while having a distinct mass due to the presence of deuterium (B1214612) atoms. This property is ideal for mass spectrometry-based analytical methods, where it helps to correct for variations during sample preparation and analysis, ensuring the accuracy and precision of the results.

In preclinical pharmacokinetic (PK) studies, accurately measuring the concentration of a drug and its metabolites in biological matrices is fundamental. This compound is frequently employed as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify pioglitazone and its active metabolites in animal models. researchgate.netlcms.cz For instance, validated LC-MS/MS methods have been established for the simultaneous determination of pioglitazone and other compounds in rat plasma. nih.govnih.gov These methods demonstrate high recovery and minimal matrix effect, indicating reliability. nih.gov

In a typical study, known concentrations of the internal standard (this compound) are added to plasma and tissue samples. By comparing the mass spectrometry signal of the analyte (pioglitazone or its metabolites) to that of the internal standard, precise quantification is achieved. mdpi.com This technique has been successfully applied to pharmacokinetic studies in rats, allowing researchers to determine key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). dujps.comresearchgate.netnih.gov Studies have also investigated the distribution of pioglitazone in various tissues, with the highest concentrations typically found in the liver, plasma, and kidneys in animal models. researchgate.net The use of a deuterated internal standard is crucial for the accuracy of these sensitive measurements, which can detect concentrations as low as 10 pg/mL in plasma. lcms.cz

Table 1: Example Pharmacokinetic Parameters of Pioglitazone in Rats This table is a composite representation based on findings from multiple studies.

| Parameter | Value (Mean ± SD) | Reference Study Context |

|---|---|---|

| Cmax (Maximum Concentration) | 1.117 ± 0.315 µg/mL | Single 30 mg oral dose in healthy rats. dujps.com |

| Tmax (Time to Cmax) | 2.5 ± 0.735 h | Single 30 mg oral dose in healthy rats. dujps.com |

| AUC (Area Under the Curve) | 9.014 ± 3.385 µg.h/mL | Single 30 mg oral dose in healthy rats. dujps.com |

| Extraction Recovery (Pioglitazone) | 99.2% - 99.9% | Protein precipitation method for rat plasma. mdpi.com |

The use of deuterium in drug molecules goes beyond its role as an internal standard; it allows for direct comparative pharmacokinetic research. wikipedia.org Studies have been conducted to compare the PK profiles of deuterated pioglitazone (specifically, deuterium-stabilized (R)-pioglitazone, also known as PXL065) with the non-deuterated racemic mixture. nih.govresearchgate.net Pioglitazone is a mix of two stereoisomers, (R)- and (S)-pioglitazone, that can interconvert in the body. researchgate.net

Research in preclinical species like mice and dogs, as well as in humans, has shown that stabilizing the chiral center with deuterium significantly alters the relative in vivo exposure to the (R) and (S) stereoisomers. nih.gov When PXL065 (deuterated R-pioglitazone) was administered, it resulted in a significant enrichment in the exposure to the (R)-stereoisomer compared to when the non-deuterated mixture was given. nih.govresearchgate.net For example, in humans, a single dose of PXL065 inverted the typical stereoselectivity, increasing the relative total exposure to (R)-pioglitazone by 8-fold. nih.gov Interestingly, while the stereoisomer exposure ratio was heavily modified, the elimination half-life was not significantly affected by the deuterium incorporation, as the chiral center is not directly involved in the drug's metabolism. nih.govresearchgate.net These comparative studies are crucial for developing new therapeutic entities like PXL065, which aims to retain the efficacy of the (R)-enantiomer while potentially reducing side effects associated with the (S)-enantiomer. patsnap.comresearchgate.netnih.gov

Table 2: Comparative Exposure of Pioglitazone Stereoisomers in Humans Data adapted from a study comparing standard Pioglitazone (Actos) with Deuterium-Stabilized (R)-Pioglitazone (PXL065).

| Compound Administered | Relative Exposure Ratio (R:S) | Key Finding |

|---|---|---|

| Pioglitazone (45 mg) | 1.4 | Stereoselective exposure favoring (R)-pioglitazone. nih.gov |

| PXL065 | ~4.1 | Relative exposure to (R)-pioglitazone increased by about 3-fold. researchgate.net |

Elucidation of Drug Metabolism and Metabolite Identification Pathways

Deuterium labeling is a powerful tool for tracing the metabolic fate of drugs. This compound is instrumental in studies designed to identify and characterize the metabolites of pioglitazone, providing a clearer picture of its biotransformation pathways.

In vitro systems, particularly human liver microsomes (HLMs), are standard models for studying drug metabolism. nih.govnih.gov HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs, including pioglitazone. activo.co.zanih.gov The primary CYP enzymes involved in pioglitazone metabolism are CYP2C8 and, to a lesser extent, CYP3A4. activo.co.zanih.govclinpgx.org

By incubating both pioglitazone and this compound in HLMs, researchers can easily distinguish the drug's metabolites from endogenous molecules in the complex microsomal matrix. nih.govnih.gov When analyzed with mass spectrometry, metabolites derived from this compound will exhibit a characteristic mass shift corresponding to the number of deuterium atoms, creating a distinct isotopic signature. researchgate.netnih.gov This stable isotope tracing technique facilitates the confident identification of known active metabolites, such as M-II (hydroxy derivative) and M-IV (hydroxy derivative), and the secondary metabolite M-III (keto derivative). lcms.czresearchgate.netclinpgx.org Furthermore, this approach has enabled the discovery of novel and unexpected metabolites. nih.govnih.govresearchgate.net

The vast amount of data generated by high-resolution mass spectrometry (HRMS) requires sophisticated computational tools for analysis. nih.govnih.gov A key approach in metabolite identification involves stable isotopic mass-shift filtering. nih.gov In this method, two separate datasets are generated: one from the incubation of the non-labeled pioglitazone and another from the incubation of this compound with human liver microsomes. nih.govnih.gov

Specialized software is then used to computationally align these two datasets and filter for ion pairs that exhibit a specific mass difference—in this case, a mass shift of 4 Daltons, corresponding to the four deuterium atoms in this compound. researchgate.netnih.gov This mass-shift filtering automatically highlights potential metabolites, which can then be further analyzed for structural elucidation. nih.gov This computational approach has proven to be highly accurate and powerful, successfully identifying eight metabolites of pioglitazone in one study. nih.govnih.gov Notably, this method detected two unexpected metabolites—a hydroxypropanamide form and an aldehyde hydrolysis form—that were not identified by other common techniques like biotransformation list matching or mass defect filtering. nih.govnih.gov

Table 3: Pioglitazone Metabolites Identified via Mass-Shift Filtering in Human Liver Microsomes Adapted from Miyamoto et al., 2013.

| Metabolite ID | Proposed Biotransformation | Detection Status |

|---|---|---|

| M-IV | Hydroxylation | Detected clinpgx.orgnih.gov |

| M-III | Oxidation of M-IV | Detected clinpgx.orgnih.gov |

| M-V | N-dealkylation | Detected nih.gov |

| M-VI | Hydroxylation | Detected nih.gov |

| M1 (Unexpected) | Hydroxypropanamide form | Detected nih.govnih.gov |

| M2 (Unexpected) | Aldehyde hydrolysis form | Detected nih.govnih.gov |

Replacing hydrogen with deuterium can influence the rate of metabolic reactions due to the kinetic isotope effect. wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it requires more energy. Consequently, if the C-H bond cleavage is the rate-limiting step in a metabolic pathway, deuteration at that specific position can slow down the metabolism, potentially increasing the drug's half-life and altering its pharmacokinetic profile. wikipedia.org

Stereoisomer-Specific Pharmacological Research Utilizing Deuterium Stabilization

Pioglitazone is administered clinically as a racemic mixture, containing two enantiomers, (R)- and (S)-pioglitazone, which are known to interconvert in the body. drugbank.compatsnap.com This interconversion complicates efforts to determine the specific biological activities and therapeutic contributions of each individual stereoisomer. Deuterating the chiral center of pioglitazone significantly reduces the rate of this interconversion, enabling researchers to study the distinct pharmacological profiles of the stabilized (R)- and (S)-enantiomers. google.com

Research utilizing deuterium-stabilized enantiomers has revealed a clear divergence in the primary mechanism of action between the (R) and (S) forms of pioglitazone. The principal therapeutic effect of pioglitazone in type 2 diabetes is mediated through potent agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ). drugbank.comnih.gov Studies have demonstrated that this activity is predominantly associated with the (S)-enantiomer. google.com

In contrast, the deuterium-stabilized (R)-enantiomer, known in development as PXL065 (or DRX-065), is characterized by its lack of significant PPARγ agonist activity. patsnap.commedkoo.com This separation of activities has been pivotal in preclinical research, particularly in models of non-alcoholic steatohepatitis (NASH). In mouse models of NASH, DRX-065 was shown to be as effective as pioglitazone in reducing hepatic inflammation and fibrosis and superior in reducing steatosis (fatty liver). medkoo.com Crucially, these benefits were achieved without the PPARγ-mediated side effect of weight gain, which is a known limitation of pioglitazone. medkoo.com This research highlights how deuterium stabilization allows for the isolation of a specific enantiomer to retain desired therapeutic effects while potentially minimizing unwanted side effects linked to the other enantiomer's primary mechanism.

Table 1: Differential Activities of Deuterium-Stabilized Pioglitazone Enantiomers

| Feature | (R)-Pioglitazone (Deuterium-Stabilized) | (S)-Pioglitazone (Deuterium-Stabilized) |

| Development Code | PXL065 / DRX-065 patsnap.commedkoo.com | - |

| PPARγ Agonism | Lacks significant activity patsnap.com | Potent agonist google.com |

| Key Preclinical Finding | Reduces steatosis, inflammation, and fibrosis in NASH models without causing weight gain. medkoo.com | Contributes to the primary glucose-lowering effect of racemic pioglitazone via PPARγ. google.com |

Beyond its well-documented genomic effects via PPARγ activation, pioglitazone is known to exert non-genomic actions by interacting with other cellular targets. patsnap.com Deuterium stabilization has been instrumental in dissecting these non-genomic pathways. Research has identified that pioglitazone can inhibit the mitochondrial pyruvate (B1213749) carrier (MPC) and long-chain acyl-CoA synthetase 4 (ACSL4). patsnap.com

The deuterium-stabilized (R)-enantiomer, PXL065, which lacks PPARγ activity, retains this non-genomic inhibitory effect on the mitochondrial pyruvate carrier. patsnap.com This finding is significant as it allows researchers to investigate the consequences of MPC inhibition in isolation from the powerful effects of PPARγ activation. This specific activity is being explored for its therapeutic potential in preclinical models of diseases such as X-linked adrenoleukodystrophy (ALD) and NASH, where mitochondrial dysfunction is a key pathological feature. patsnap.com The ability to use a tool like deuterium-stabilized (R)-pioglitazone helps to clarify which of the compound's beneficial effects are attributable to these non-genomic targets versus the classical PPARγ pathway.

Table 2: Target Engagement Profile of Pioglitazone Stereoisomers

| Target | (R)-Pioglitazone Activity | (S)-Pioglitazone Activity | Research Application |

| PPARγ (Genomic) | Negligible patsnap.com | Potent Agonist google.com | Differentiating metabolic vs. side effects. medkoo.com |

| Mitochondrial Pyruvate Carrier (MPC) (Non-Genomic) | Inhibitor patsnap.com | Not specified | Investigating mitochondrial modulation in NASH and ALD. patsnap.com |

| Acyl-CoA Synthetase 4 (ACSL4) (Non-Genomic) | Inhibitor patsnap.com | Not specified | Exploring roles in lipid metabolism and neurodegeneration. patsnap.com |

Application in Mechanistic Cellular and Animal Model Studies (Beyond Pharmacokinetics)

The use of deuterated compounds like this compound extends beyond improving metabolic stability into fundamental mechanistic research. The mass difference imparted by deuterium makes the molecule distinguishable from its non-deuterated counterpart by mass spectrometry, providing a powerful tool for tracing the molecule's journey and interactions within biological systems. nih.govaquigenbio.com

Deuterated compounds are invaluable as stable isotope tracers for tracking the metabolic fate of a drug. aquigenbio.com This application is crucial for identifying metabolites and understanding the rates and mechanisms of a drug's breakdown. aquigenbio.com In analytical chemistry, this compound is routinely used as an internal standard for the precise quantification of pioglitazone and its metabolites in biological samples like plasma and tissue during liquid chromatography-mass spectrometry (LC-MS/MS) analysis. nih.govresearchgate.netsemanticscholar.org

In a more direct mechanistic application, researchers have used this compound in tandem with unlabeled pioglitazone to study its metabolism in human liver microsomes. semanticscholar.org By incubating both forms and analyzing the resulting mixture with high-resolution mass spectrometry, scientists can computationally filter the data to find pairs of ions that have the same retention time but a specific mass difference corresponding to the four deuterium atoms. semanticscholar.org This "mass-shift filtering" technique allows for the confident identification of previously unknown metabolites, providing a clearer picture of the compound's biotransformation pathways. semanticscholar.org

The development of deuterium-stabilized enantiomers has enabled more precise investigations into how pioglitazone modulates metabolism in preclinical disease models. As discussed, the use of PXL065 (deuterium-stabilized R-pioglitazone) in NASH models has demonstrated that significant therapeutic benefits—such as reduced liver fat and fibrosis—can be achieved through non-PPARγ mechanisms. patsnap.commedkoo.com These studies implicate the modulation of mitochondrial function and inflammation as key drivers of its efficacy. medkoo.com

In studies with OLETF rats, an animal model for type 2 diabetes and obesity, treatment with pioglitazone led to significant alterations in the levels of hepatic metabolites, including various free fatty acids and phospholipids (B1166683) like lysophosphatidylcholines and phosphatidylcholines. researchgate.net While this study used standard pioglitazone, the availability of stabilized enantiomers like this compound allows future research to determine precisely which stereoisomer is responsible for these specific modulations of lipid metabolism. This level of detail is critical for understanding the compound's full range of biological activity and for developing more targeted therapies for metabolic diseases. patsnap.com

Table 3: Summary of this compound Applications in Preclinical Mechanistic Studies

| Research Area | Application of this compound | Key Findings/Insights |

| Stereoisomer Pharmacology | Stabilization of (R)- and (S)-enantiomers. google.com | (S)-pioglitazone is the primary PPARγ agonist; (R)-pioglitazone lacks this activity but retains non-genomic functions. patsnap.comgoogle.com |

| Target Identification | Use of stabilized (R)-enantiomer (PXL065). patsnap.com | Confirmed inhibition of Mitochondrial Pyruvate Carrier (MPC) independent of PPARγ activation. patsnap.com |

| Metabolite Identification | Co-incubation with non-deuterated pioglitazone in liver microsomes. semanticscholar.org | Enabled identification of novel metabolites through mass-shift filtering analysis. semanticscholar.org |

| Disease Model Investigation (NASH) | Use of stabilized (R)-enantiomer (DRX-065). medkoo.com | Demonstrated reduction in liver fat, inflammation, and fibrosis without PPARγ-mediated weight gain. medkoo.com |

| Metabolic Modulation | Used as an analytical tool to understand metabolic changes. researchgate.net | Pioglitazone treatment alters hepatic lipid profiles, including free fatty acids and phosphatidylcholines. researchgate.net |

Emerging Research Methodologies and Future Trajectories for Pioglitazone D4 Investigations

Integration of Pioglitazone-d4 with Advanced High-Resolution Mass Spectrometry and Untargeted Metabolomics Platforms

The synergy between this compound and advanced analytical platforms, particularly high-resolution mass spectrometry (HRMS) and untargeted metabolomics, represents a significant leap forward in drug metabolism research. HRMS instruments, such as Quadrupole Orbitrap and time-of-flight (TOF) mass spectrometers, provide exceptional mass accuracy and resolution, which are critical for differentiating between metabolites with very similar masses. francelab.com.arnih.govmdpi.com

In this analytical setting, this compound serves as an ideal internal standard. francelab.com.ar Its chemical behavior is nearly identical to the unlabeled pioglitazone (B448), ensuring that it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's source. However, its mass is four daltons higher, allowing for clear differentiation from the parent compound and its metabolites. This distinction is crucial for accurate quantification and for minimizing experimental bias during sample preparation and analysis. tandfonline.com

Untargeted metabolomics aims to capture a comprehensive snapshot of all metabolites in a biological sample. nih.govnih.gov The complexity of the resulting data necessitates robust analytical strategies to identify genuine drug-related metabolites from the vast background of endogenous molecules. nih.gov The integration of this compound is central to workflows designed to tackle this challenge. By comparing the metabolic profiles of systems treated with pioglitazone versus those treated with this compound, researchers can confidently pinpoint metabolites originating from the drug, as they will exhibit a characteristic mass shift corresponding to the deuterium (B1214612) labels. This approach significantly enhances the confidence in metabolite identification, moving beyond reliance on retention time and fragmentation patterns alone.

A study focused on identifying pioglitazone metabolites utilized ultra-high-performance liquid chromatography-mass spectrometry, showcasing the power of this technology in separating and identifying drug-related compounds in complex biological matrices. nih.gov The use of a deuterated standard like this compound in such a setup is instrumental for achieving the sensitivity and selectivity required for comprehensive metabolite profiling. francelab.com.ar

| Feature | Role of this compound | Analytical Advantage |

| Internal Standard | Used for accurate quantification of pioglitazone and its metabolites. | Corrects for variability in sample preparation and instrument response, improving data accuracy and precision. francelab.com.artandfonline.com |

| Metabolite Identification | Creates a distinct mass signature (+4 Da) for drug-related metabolites. | Facilitates confident identification of metabolites in complex untargeted metabolomics datasets. nih.govresearchgate.net |

| Platform Compatibility | Integrates seamlessly with LC-HRMS platforms (e.g., Orbitrap, TOF). | Leverages the high resolution and mass accuracy of advanced instruments for unambiguous compound identification. nih.govmdpi.com |

Innovative Research Designs Employing Deuterated Analogs (e.g., Two-Dose Difference and Stable Isotope Tracing)

Stable isotope tracing (SIT) is a powerful technique that uses isotopically labeled compounds to trace the metabolic fate of a molecule within a biological system. mdpi.com this compound is perfectly suited for SIT studies aimed at elucidating the biotransformation pathways of pioglitazone. nih.govresearchgate.net By introducing this compound, researchers can follow the appearance of deuterium-labeled metabolites over time, providing direct evidence of metabolic pathways and their kinetics.

A particularly innovative research design is the "two-dose difference" approach combined with SIT. nih.gov This method involves incubating a biological system (such as human liver microsomes) with two different concentrations of the unlabeled drug alongside a fixed concentration of the labeled standard (this compound). This design helps to distinguish true metabolites, whose concentrations will show a dose-dependent response, from background noise or artifacts. nih.gov

One study effectively demonstrated this methodology for the comprehensive identification of pioglitazone metabolites. nih.gov The researchers combined the two-dose difference technique with stable isotope tracing, which significantly improved the accuracy of metabolite identification. Their approach was able to identify not only previously known metabolites but also new ones, achieving a high validation rate of approximately 70%. nih.gov This highlights the robustness of using deuterated analogs in sophisticated experimental designs to overcome the inconsistencies of other data processing techniques. nih.gov

These innovative designs offer several advantages:

Enhanced Confidence: The combination of dose-response and isotopic signature provides two layers of evidence for metabolite identification. nih.gov

Comprehensive Profiling: They enable the discovery of novel or low-abundance metabolites that might be missed by conventional methods. nih.govresearchgate.net

Reduced Ambiguity: This approach effectively filters out false positives and interferences from the biological matrix. researchgate.net

Potential for this compound in Facilitating In Vitro and In Vivo Target Engagement Studies in Research Settings

Target engagement studies are critical for confirming that a drug interacts with its intended molecular target (e.g., a receptor or enzyme) in a cellular or living system. Pioglitazone's primary target is the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govnih.govnih.gov this compound has significant potential to enhance the precision and scope of these studies.

In in vitro settings, such as cell-based assays, this compound can be used as a metabolic probe. researchgate.net The strategic placement of deuterium atoms can slow down the metabolism of the molecule at specific sites, a phenomenon known as the deuterium kinetic isotope effect (DKIE). researchgate.net This reduced rate of metabolic degradation means that the concentration of the active compound remains more stable over the course of an experiment. This stability is highly advantageous for studies measuring downstream effects of PPAR-γ activation, such as changes in gene expression or protein levels, as it ensures that the observed effects are due to a consistent level of target engagement. nih.gov

For in vivo research, this compound can serve as a tracer to quantify the amount of drug that reaches and binds to target tissues. By administering this compound and subsequently analyzing tissue samples using mass spectrometry, researchers can measure the concentration of the deuterated compound, providing a direct assessment of drug distribution and target site accumulation. This is particularly valuable for understanding the relationship between drug exposure at the site of action and the resulting pharmacological response.

| Research Setting | Application of this compound | Benefit for Target Engagement Studies |

| In Vitro | Use as a metabolically stable probe in cell cultures. | Provides a more constant concentration of the active compound, leading to more reliable and reproducible measurements of target-dependent cellular responses. researchgate.netnih.gov |

| In Vivo | Use as a tracer to measure drug levels in specific tissues. | Enables direct quantification of drug concentration at the target site, allowing for a clearer correlation between exposure and efficacy. |

Expanding the Research Utility of Deuterated Compounds for Drug Discovery and Development Methodologies

The use of deuterated compounds, exemplified by this compound, is a rapidly expanding strategy in modern drug discovery and development. nih.govnih.gov This approach, known as "precision deuteration," goes far beyond their use as simple analytical standards. nih.gov Strategically replacing hydrogen with deuterium can intentionally modify a drug's metabolic profile to create superior therapeutic agents. researchgate.netnih.gov

Key applications in drug discovery include:

Improving Pharmacokinetic Profiles: Deuteration can block or slow down metabolic pathways responsible for rapid drug clearance. This can lead to improved properties such as a longer half-life, increased bioavailability, and more stable plasma concentrations, potentially allowing for lower or less frequent dosing. nih.govalfa-chemistry.com

Reducing Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuteration can be used to inhibit the metabolic reaction that produces it, thereby improving the drug's safety profile. researchgate.net

De Novo Drug Design: Deuterium is now being incorporated into new chemical entities from the earliest stages of discovery. nih.govalfa-chemistry.com This "de novo" approach allows medicinal chemists to proactively design molecules with optimal metabolic stability and pharmacological properties. The FDA's approval of deucravacitinib, a de novo deuterated drug, marks a significant milestone for this strategy. nih.gov

The development of deuterated drugs has matured from a "deuterium switch" approach, where an existing drug is modified, to an integral part of the medicinal chemistry toolkit for creating novel therapies. nih.govalfa-chemistry.com While the effects of deuteration are not always predictable, the potential benefits in terms of improved efficacy, safety, and tolerability ensure that this will remain a vibrant area of pharmaceutical research. researchgate.netalfa-chemistry.com The principles demonstrated by the utility of this compound in research settings are foundational to this broader, innovative application of stable isotope chemistry in creating the next generation of medicines.

Q & A

Basic Research Questions

Q. How is Pioglitazone-d4 synthesized and characterized to ensure isotopic purity for experimental use?

- Methodology : Deuterium labeling typically involves hydrogen-deuterium exchange reactions under controlled conditions (e.g., catalytic deuteration). Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) to verify molecular mass shifts (Δm/z = +4). Isotopic purity (>98%) is validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reference standards .

Q. What experimental models are optimal for evaluating this compound’s PPARγ agonist activity?

- Methodology :

- In vitro : PPARγ transactivation assays using reporter gene systems (e.g., luciferase assays in HEK293 cells) to measure EC50 values (human PPARγ: ~0.93 μM; mouse: ~0.99 μM) .

- In vivo : Rodent models of insulin resistance (e.g., high-fat diet-induced diabetic mice) with pharmacokinetic (PK) sampling to track deuterated vs. non-deuterated metabolite profiles .

Q. How should researchers design dose-response studies for this compound in metabolic disease models?

- Methodology : Use a logarithmic dose range (e.g., 0.1–100 μM in vitro; 1–30 mg/kg in vivo) to capture saturation effects. Pair with non-deuterated Pioglitazone as a control to isolate isotopic effects. Data analysis should include nonlinear regression for EC50/IC50 determination and ANOVA for inter-group comparisons .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its metabolic stability and pharmacokinetic profile?

- Methodology : Conduct comparative studies using liver microsomes or hepatocytes to measure intrinsic clearance (CLint). Use LC-MS/MS to quantify parent compound and metabolites (e.g., this compound N-oxide, ring-opened glucuronides). PK parameters (t1/2, AUC) should be modeled via non-compartmental analysis (NCA) in preclinical species .

Q. What analytical strategies resolve challenges in quantifying this compound in complex biological matrices?

- Methodology : Employ stable isotope dilution assays (SIDA) with deuterated internal standards (e.g., this compound N-β-D-glucuronide) to correct for matrix effects. Validate methods per FDA guidelines (precision ≤15%, accuracy 85–115%). Use ultrahigh-performance LC (UHPLC) with quadrupole-time-of-flight (Q-TOF) MS for untargeted metabolite identification .

Q. How can isotopic effects of this compound on PPARγ binding affinity be mechanistically investigated?

- Methodology :

- Biophysical assays : Surface plasmon resonance (SPR) to compare binding kinetics (ka/kd) of deuterated vs. non-deuterated forms.

- Computational modeling : Molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding and hydrophobic interactions within the PPARγ ligand-binding domain .

Q. What are the implications of this compound’s metabolite profiles for toxicity studies?

- Methodology : Profile metabolites (e.g., ketone derivatives, glucuronides) using HRMS and NMR. Compare cytotoxicity (e.g., IC50 in HepG2 cells) and genotoxicity (Ames test) between this compound and its parent compound. Correlate findings with reactive oxygen species (ROS) assays to assess metabolic stress .

Methodological Considerations

- Data Contradictions : Discrepancies in PPARγ activation data (e.g., EC50 variability across studies) may arise from differences in cell lines (human vs. murine) or assay conditions (serum-free vs. serum-containing media). Standardize protocols using validated reference compounds (e.g., Rosiglitazone as a positive control) .

- Interdisciplinary Integration : Combine isotopic tracing (e.g., ²H NMR) with transcriptomics to map PPARγ-driven metabolic pathways. Use bioinformatics tools (e.g., Ingenuity Pathway Analysis) to link deuterium effects to gene regulatory networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.